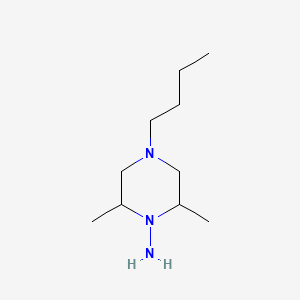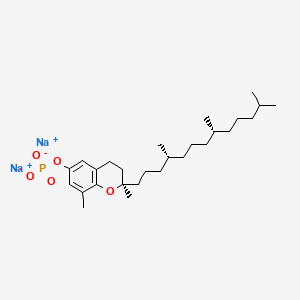![molecular formula C21H28N2O2 B561308 methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate CAS No. 19634-20-9](/img/structure/B561308.png)
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is an alkaloid compound that is primarily isolated from the plant species Strychnos eburinea. This compound belongs to the class of indole alkaloids and has been studied for its various pharmacological properties. This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of eburine involves several steps, starting from simple precursors. One common synthetic route includes the use of tryptamine and secologanin as starting materials. The reaction proceeds through a series of steps including Pictet-Spengler cyclization, reduction, and oxidation reactions. The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate each step.
Industrial Production Methods: Industrial production of eburine is often achieved through extraction from natural sources, particularly from the bark and leaves of Strychnos eburinea. The extraction process involves solvent extraction, followed by purification using techniques such as chromatography. Advances in biotechnological methods have also explored the use of microbial fermentation to produce eburine in larger quantities.
化学反应分析
Types of Reactions: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of eburine can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of electrophiles and appropriate solvents.
Major Products: The major products formed from these reactions include various derivatives of eburine, such as oxo-eburine, dihydro-eburine, and substituted eburine compounds.
科学研究应用
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[106101,902,7
Chemistry: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate serves as a precursor for the synthesis of other complex alkaloids and as a model compound for studying indole chemistry.
Biology: this compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It is being investigated for its potential use in treating various diseases.
Industry: this compound and its derivatives are explored for their use in the development of new pharmaceuticals and as bioactive agents in agricultural applications.
作用机制
The mechanism of action of eburine involves its interaction with specific molecular targets and pathways. methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is known to interact with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation. It also affects cellular signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that eburine may modulate the activity of enzymes and receptors involved in inflammatory responses.
相似化合物的比较
- Strychnine
- Brucine
- Ajmaline
- Reserpine
- Yohimbine
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate’s unique chemical structure and pharmacological properties make it a compound of significant interest in scientific research and potential therapeutic applications.
属性
CAS 编号 |
19634-20-9 |
|---|---|
分子式 |
C21H28N2O2 |
分子量 |
340.467 |
InChI |
InChI=1S/C21H28N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,14,17,19,22H,3,6,9-13H2,1-2H3/t14-,17-,19-,20-,21-/m1/s1 |
InChI 键 |
VUFNOOBEISQPAU-NQKWYQNWSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(C(C2)C(=O)OC)NC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


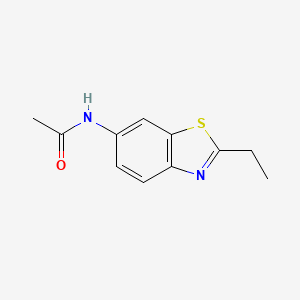
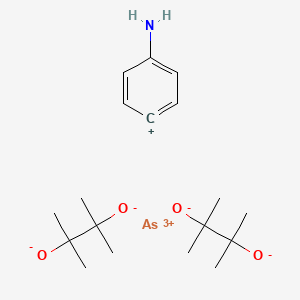

![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
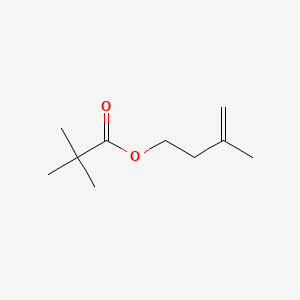

![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)

